molecular formula C16H19ClN2O B2807472 N-Adamantan-1-yl-2-chloro-nicotinamide CAS No. 445017-10-7

N-Adamantan-1-yl-2-chloro-nicotinamide

Cat. No.: B2807472
CAS No.: 445017-10-7
M. Wt: 290.79
InChI Key: ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-yl-2-chloro-nicotinamide typically involves the reaction of 1-bromoadamantane with 2-chloronicotinamide in the presence of a base . The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-yl-2-chloro-nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted nicotinamides with various functional groups.

    Oxidation Reactions: Hydroxylated adamantane derivatives.

    Reduction Reactions: Amino derivatives of nicotinamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Adamantan-1-yl-2-chloro-nicotinamide is unique due to the presence of both the adamantane and nicotinamide moieties, which confer distinct chemical and biological properties. The chlorine atom in the nicotinamide ring also allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)15(20)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329634
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445017-10-7
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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